N2-Benzyloxycarbonyl-L-homoglutamine
Overview
Description
Protected L-homoglutamine.
Scientific Research Applications
Peptide Synthesis and Modifications
N2-Benzyloxycarbonyl-L-homoglutamine is extensively utilized in peptide synthesis. A study by Liberek and Kasprzykowska (2009) demonstrated its use in understanding the side reactions of monoaminodicarboxylic acids in peptide synthesis. They found that during activation and coupling in peptide synthesis, N-benzyloxycarbonyl-L-homoglutamine undergoes minor conversion to nitrile by-products. The addition of N-hydroxybenzotriazole can eliminate the side-chain dehydration reaction that occurs during this process (Liberek & Kasprzykowska, 2009).
Enzymatic Reactions and Protein Synthesis
This compound plays a role in enzymatic reactions relevant to protein synthesis. Glass and Pelzig (1977) described its use in enzymatic peptide synthesis, where enzyme-labile protection was applied for carboxyl groups. They employed N-benzyloxycarbonyl derivatives of isoglutamine and isoasparagine in these reactions (Glass & Pelzig, 1977).
Properties
IUPAC Name |
(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMFLXRPFTILO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551703 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83793-19-5 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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